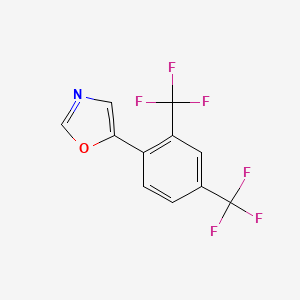
3-Methoxyquinoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyquinoline-7-carboxylic acid is an organic compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.19 .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The domino reaction technique for the synthesis of spiropyrroloquinolines was performed between anilinosuccinimide derivatives and α-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The structure is a combination of a methoxy group (OCH3), a quinoline group, and a carboxylic acid group (COOH) .Chemical Reactions Analysis
The reaction of the [RuCl2 (PPh3)3] complex with 8-hydroxy-2-methyl-quinoline-7-carboxylic acid has been performed . Mixing the ruthenium(II) complex with the ligand in methanol leads to the [Ru(PPh3)2 (C10H8NO3)2] complex with a good yield .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at room temperature . It has a molecular weight of 203.19 .Scientific Research Applications
Synthesis and Chemical Utility
- Cannizzaro Reaction and Synthetic Utility : The Cannizzaro reaction of 2-chloro-3-formylquinolines, including methoxylation to produce 2-methoxyquinoline derivatives, demonstrates the compound's utility in synthesizing 2-acetylfuro[2,3-b]quinolines, which are analogues of alkaloids. This synthesis route highlights its significance in organic chemistry and potential applications in developing pharmacologically active molecules (Kumar, Shankar, & Rajendran, 2012).
Antibacterial Activity
- Antibacterial Drugs Against Respiratory Pathogens : Novel derivatives of 3-methoxyquinoline with substituted aminohexahydropyrano[3,4-c]pyrrol-2(3 H)-yl at the C-7 position exhibited potent in vitro antibacterial activity against respiratory pathogens. This includes efficacy against quinolone-resistant strains, indicating its potential as a template for developing new antibacterial agents for respiratory infections (Odagiri et al., 2018).
Anticancer Activity
- Anticancer Compounds : The synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones has demonstrated anticancer activity against specific cancer cell lines, suggesting the compound's utility in developing new therapeutic agents. This innovative methodology allowed for the creation of compounds with potential efficacy in treating cancer, showcasing the 3-methoxyquinoline derivative's role in medicinal chemistry (Paterna et al., 2020).
Herbicidal Potential
- Herbicidal Applications : The synthesis and testing of 8-Methoxyquinoline-5-Amino Acetic Acid revealed its efficacy as a herbicide, indicating the broader chemical utility of 3-methoxyquinoline derivatives in agricultural applications. This demonstrates the compound's potential in contributing to the development of new herbicidal agents (A. E., Oke, & O., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-methoxyquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-7-2-3-8(11(13)14)5-10(7)12-6-9/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZZUWVIXUPXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














